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Compound of Interest

Compound Name: 1-(p-Tolyl)hexan-1-one

Cat. No.: B179606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic

ketone, 1-(p-tolyl)hexan-1-one. Due to the limited availability of direct experimental spectra in

public databases, this document presents a detailed analysis based on established

spectroscopic principles and data from analogous compounds. This guide is intended to assist

researchers in identifying and characterizing this molecule.

Chemical Structure and Properties
1-(p-Tolyl)hexan-1-one is a chemical compound with the molecular formula C₁₃H₁₈O and a

molecular weight of 190.29 g/mol .[1][2] Its chemical structure consists of a hexanoyl group

attached to a toluene ring at the para position. The CAS number for this compound is 1669-33-

6.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-(p-tolyl)hexan-1-one. These predictions are

derived from the analysis of structurally similar compounds, including 1-(p-tolyl)ethanone and

other aryl ketones.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 Doublet 2H
Aromatic Protons

(ortho to C=O)

~7.25 Doublet 2H
Aromatic Protons

(meta to C=O)

~2.95 Triplet 2H
-CH₂- (adjacent to

C=O)

~2.40 Singlet 3H Ar-CH₃

~1.70 Quintet 2H -CH₂-

~1.35 Sextet 2H -CH₂-

~0.90 Triplet 3H -CH₃ (terminal)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~200 C=O (Ketone)

~143 Aromatic C (para to C=O, attached to CH₃)

~135 Aromatic C (ipso to C=O)

~129 Aromatic CH (meta to C=O)

~128 Aromatic CH (ortho to C=O)

~38 -CH₂- (adjacent to C=O)

~31 -CH₂-

~24 -CH₂-

~22 Ar-CH₃

~14 -CH₃ (terminal)
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Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H Stretch

~2955-2850 Strong Aliphatic C-H Stretch

~1685 Strong C=O Stretch (Aryl Ketone)

~1605 Medium C=C Aromatic Ring Stretch

~1410 Medium CH₂ Bending

~815 Strong
p-Disubstituted Benzene C-H

Bend

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

190 Moderate [M]⁺ (Molecular Ion)

119 High
[CH₃C₆H₄CO]⁺ (p-Toluoyl

cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above. Instrument parameters should be optimized for the specific sample and equipment

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(p-tolyl)hexan-1-one would be dissolved in an appropriate deuterated solvent,

such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would

be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.
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Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the neat liquid sample would be placed between two potassium bromide (KBr)

plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced into the instrument, and the resulting

fragmentation pattern would be analyzed.

Visualizations
Chemical Structure of 1-(p-Tolyl)hexan-1-one
Caption: Chemical structure of 1-(p-tolyl)hexan-1-one.

Predicted ¹H NMR Spectral Correlation Diagram
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Predicted ¹H NMR Correlations
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Caption: Predicted ¹H NMR chemical shift correlations.

Mass Spectrometry Fragmentation Pathway

Predicted MS Fragmentation Pathway
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Caption: Predicted major fragmentation pathway in Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 1-(p-Tolyl)hexan-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179606#1-p-tolyl-hexan-1-one-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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